molecular formula C16H27NO4 B13490007 1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 2866323-45-5

1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid

Cat. No.: B13490007
CAS No.: 2866323-45-5
M. Wt: 297.39 g/mol
InChI Key: QVHZHXZBPITOII-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-1-azaspiro[55]undecane-9-carboxylic acid is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid typically involves multiple steps. One common method includes the use of olefin metathesis reactions, often catalyzed by Grubbs catalysts.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid stands out due to its specific structural configuration and the presence of the tert-butoxycarbonyl group, which imparts stability and reactivity. Its ability to inhibit the MmpL3 protein makes it particularly valuable in medicinal chemistry for developing new antituberculosis drugs.

Properties

CAS No.

2866323-45-5

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecane-9-carboxylic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-11-5-4-8-16(17)9-6-12(7-10-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

QVHZHXZBPITOII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCC(CC2)C(=O)O

Origin of Product

United States

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